![molecular formula C19H18N4O2 B5508713 1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

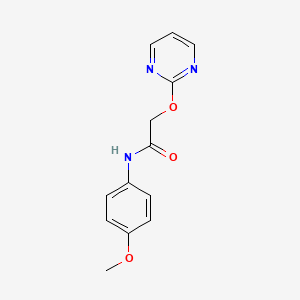

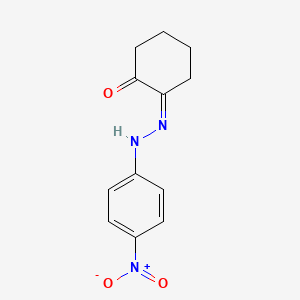

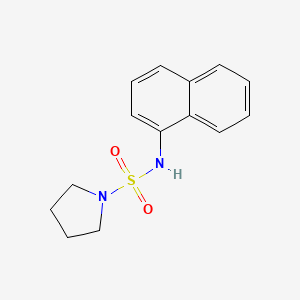

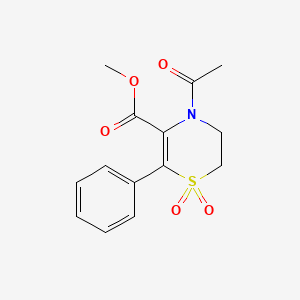

The synthesis of compounds closely related to "1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one" often involves multi-component, one-pot synthesis strategies. For instance, one-pot and three-component synthesis methods have been developed for the construction of spiro compounds, utilizing cyclo-condensation reactions of various starting materials in aqueous or solvent-free conditions, emphasizing the efficiency and versatility of such approaches in generating complex heterocyclic structures (Ghahremanzadeh et al., 2010); (Quiroga et al., 2008).

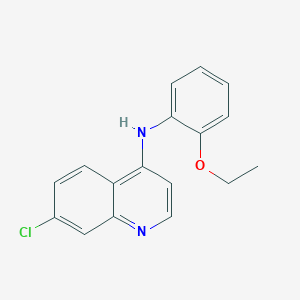

Molecular Structure Analysis

The molecular structure of spiro compounds similar to the one is characterized by the presence of two or more rings that are connected through one common atom. This spiro configuration imparts unique stereochemical properties to the molecule, influencing its reactivity and interaction with biological targets. Studies involving X-ray diffraction and NMR spectroscopy are typically employed to elucidate the precise molecular structure, including the configuration of the spiro center and the relative orientation of the substituents around it.

Chemical Reactions and Properties

Spiro compounds, including pyrazolopyrimidines, engage in various chemical reactions, reflecting their rich chemistry. These reactions include cycloadditions, ring-opening reactions, and nucleophilic substitutions, allowing for the synthesis of a wide array of derivatives with potential biological activities. The reactivity can often be attributed to the presence of multiple reactive sites within the molecule, such as the nitrogen atoms in the pyrazole and pyrimidine rings and the potential for electrophilic and nucleophilic attack at different positions (Quiroga et al., 2008).

科学的研究の応用

Synthesis and Chemical Properties

The compound 1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one is part of a broader class of pyrazolo[1,5-a]pyrimidines known for their significant chemical and pharmaceutical interest. These compounds, including various pyrazolo[1,5-a]pyrimidine derivatives, are recognized for their antitrypanosomal activity and have attracted widespread attention due to their beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017). They serve as key intermediates in the synthesis of diverse heterocyclic compounds, highlighting their versatility in medicinal chemistry and drug design.

Fluorescent Properties and Potential Applications

Research into the fluorescent properties of spiro compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, has shown potential applications in new fluorescent materials. The study by Liang et al. (2017) on spiropyrazolo[3,4-b]pyridines derivatives starting from isatin, cyclic-1,3-diketone, and 3-methyl-5-aminopyrazole developed a simple and environmentally friendly synthesis method that led to compounds with acceptable yields and promising fluorescent properties (Liang, Hu, Zhou, Wu, & Lin, 2017).

Anticancer Activity

Spiro compounds derived from pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer activity. The synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones by Ismail et al. (2017) revealed that these compounds possess potential applications in medicinal chemistry, with several compounds showing anti-proliferative properties in vitro against cancer cell lines. This suggests a possible mechanism of action involving the inhibition of sirtuins (Ismail, Kuthati, Thalari, Bommarapu, Mulakayala, Chitta, & Mulakayala, 2017).

Potential Biological Activity Prediction

The study by Mejia-Gutierrez et al. (2020) on spiropyrazolo[3,4-b]pyridines and spiropyrazolo[3,4-b]pyridine-5,5'-pyrimidines assessed their interaction with molecular targets involved in various diseases and biochemical alterations in humans. This research utilized in-silico and in-vivo methods to predict the compounds' potential biological activities, showing significant interactions with the estrogen signaling pathway and suggesting the promise of these compounds in treating related conditions (Mejia-Gutierrez, Olivero-Verbel, Quiroga, Romo, Castaño, & Fierro, 2020).

特性

IUPAC Name |

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-10-18(23-17(21-13)6-8-20-23)22-9-7-19(12-22)11-15(24)14-4-2-3-5-16(14)25-19/h2-6,8,10H,7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJLZNIWMXMKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)